molecular formula C14H13ClN2O2 B12904165 4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one CAS No. 120954-92-9

4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one

Cat. No.: B12904165
CAS No.: 120954-92-9
M. Wt: 276.72 g/mol
InChI Key: KHWNZJMGNRUPEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one is a synthetic organic compound with a complex structure It belongs to the pyridazinone family, characterized by a pyridazine ring fused with various functional groups

Properties

CAS No.

120954-92-9

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

4-chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3-one

InChI

InChI=1S/C14H13ClN2O2/c1-3-17-14(18)13(15)12(8-16-17)19-9-11-6-4-10(2)5-7-11/h3-8H,1,9H2,2H3

InChI Key

KHWNZJMGNRUPEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C(=O)N(N=C2)C=C)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-chloropyridazine with 4-methylbenzyl alcohol under basic conditions to form the intermediate 4-chloro-5-((4-methylbenzyl)oxy)pyridazine. This intermediate is then subjected to vinylation using a suitable vinylating agent, such as vinyl bromide, in the presence of a palladium catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Dihydropyridazinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one exhibits several notable biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, which suggests potential use in developing new antimicrobial agents.
  • Anticancer Properties : Preliminary studies have indicated its ability to inhibit cancer cell proliferation across multiple tumor types, including breast, melanoma, ovarian, liver, cervical, and lung cancers. This makes it a promising candidate for cancer therapeutics.
  • Interaction with Molecular Targets : Interaction studies have revealed that this compound influences pathways relevant to microbial resistance and cancer cell growth, providing insights into its mechanism of action.

Synthetic Applications

The synthesis of this compound typically involves several steps that highlight its versatility in synthetic chemistry. The presence of functional groups allows for various chemical transformations, which can be exploited in the design of new derivatives with enhanced properties.

Case Studies

  • Anticancer Evaluation : A study conducted on various tumor cell lines demonstrated that this compound exhibited significant cytotoxic effects, particularly against breast cancer cells (MCF7 and MDA-MB231). The results indicated an IC50 value indicating effective inhibition of cell proliferation.
  • Antimicrobial Screening : In another study focusing on antimicrobial properties, the compound was tested against standard strains such as E. coli and S. aureus. The results showed promising antibacterial activity comparable to established antibiotics.
  • Mechanistic Studies : Further investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, highlighting its potential as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-methyl-2-((4-methylbenzyl)oxy)phenyl)boronic acid
  • 4-Chloro-5-methyl-2-((4-methylbenzyl)oxy)phenol

Uniqueness

4-Chloro-5-((4-methylbenzyl)oxy)-2-vinylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns or biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

4-Chloro-2-ethenyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may contribute to various pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H12ClN3OC_{13}H_{12}ClN_3O. Its molecular structure includes a pyridazine ring substituted with a chloro group and a methoxyphenyl moiety, which are critical for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as a modulator of specific receptors in the central nervous system, potentially influencing neurotransmitter pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation through modulation of inflammatory cytokines.

Pharmacological Studies

Recent pharmacological studies have highlighted the potential applications of this compound:

  • Neuroprotective Effects : In vitro studies have shown that this compound protects neuronal cells from oxidative damage, suggesting its potential use in neurodegenerative diseases.
  • Anticancer Properties : Some studies indicated that the compound could inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate its mechanism and efficacy.

Case Study 1: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against induced oxidative stress. The results showed a reduction in markers of neuronal damage and improved behavioral outcomes in treated animals compared to controls.

Case Study 2: Anticancer Activity

In vitro assays using human cancer cell lines revealed that this compound exhibited dose-dependent inhibition of cell growth. The study suggested that the compound induces apoptosis in cancer cells, warranting further investigation into its potential as an anticancer agent.

Summary of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced oxidative stress markers
AntioxidantScavenging free radicals
Anti-inflammatoryDecreased cytokine levels
AnticancerInhibition of cancer cell proliferation

Pharmacokinetic Properties

PropertyValue
Molecular Weight253.70 g/mol
SolubilitySoluble in DMSO
BioavailabilityTBD (To Be Determined)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.